molecular formula C20H22N2O3 B4408953 1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide

1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide

Cat. No. B4408953
M. Wt: 338.4 g/mol
InChI Key: KLUDYQUCCZSJFL-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide, commonly known as BBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBP is a piperidine derivative that has been synthesized using various methods and has been shown to exhibit significant biochemical and physiological effects.

Mechanism of Action

BBP exerts its effects by inhibiting various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. BBP has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and transcription. Furthermore, BBP has been shown to inhibit the activity of cyclin-dependent kinases, which play a role in cell cycle regulation.
Biochemical and Physiological Effects:
BBP has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of viruses, and exhibit antibacterial activity. Additionally, BBP has been shown to inhibit the activity of histone deacetylases, topoisomerases, and cyclin-dependent kinases, which play important roles in cellular processes.

Advantages and Limitations for Lab Experiments

BBP has several advantages and limitations for lab experiments. One advantage is that it exhibits significant biochemical and physiological effects, making it a potential candidate for therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, BBP may exhibit toxicity at high concentrations, which may limit its use in lab experiments.

Future Directions

There are several future directions for research on BBP. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, research can focus on optimizing the synthesis method of BBP to increase its yield and purity. Furthermore, research can focus on developing derivatives of BBP with improved efficacy and reduced toxicity. Overall, BBP has shown significant potential for therapeutic applications, and further research is needed to fully understand its properties and develop it as a therapeutic agent.

Scientific Research Applications

BBP has been shown to exhibit potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antiviral, and antibacterial properties. BBP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. Additionally, BBP has been shown to exhibit antibacterial activity against various strains of bacteria.

properties

IUPAC Name

1-(4-phenylmethoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c21-19(23)16-10-12-22(13-11-16)20(24)17-6-8-18(9-7-17)25-14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUDYQUCCZSJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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